(3'-(Difluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine
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Overview
Description
(3’-(Difluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine is an organic compound with a unique structure that includes a difluoromethoxy group attached to a biphenyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a biphenyl derivative with difluoromethyl ether in the presence of a base, followed by reduction and amination steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(3’-(Difluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
(3’-(Difluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which (3’-(Difluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine exerts its effects involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the biphenyl system provides structural stability. The methanamine group can participate in hydrogen bonding and other interactions, facilitating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
(3-(Difluoromethoxy)phenyl)methanamine: A simpler analog with similar functional groups but a less complex structure.
[3-(Difluoromethoxy)phenyl]methanamine hydrochloride: A hydrochloride salt form that may have different solubility and stability properties.
Uniqueness
(3’-(Difluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine is unique due to its combination of a difluoromethoxy group and a biphenyl system, which provides distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
[4-[3-(difluoromethoxy)phenyl]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO/c15-14(16)18-13-3-1-2-12(8-13)11-6-4-10(9-17)5-7-11/h1-8,14H,9,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEKSMPDESQJIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C2=CC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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